molecular formula C22H24N4O3 B12058014 1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B12058014
M. Wt: 392.5 g/mol
InChI Key: IUUGBEMDLYPDBO-BUVRLJJBSA-N
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Description

1-hexyl-2-hydroxy-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a hexyl chain, and a pyridinylmethylidene group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexyl-2-hydroxy-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves the condensation of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with pyridin-3-ylmethylidene hydrazide. The reaction is carried out under acidic conditions, often using glacial acetic acid as the solvent. The reaction mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-hexyl-2-hydroxy-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-hexyl-2-hydroxy-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hexyl-2-hydroxy-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hexyl-2-hydroxy-4-oxo-N’-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethylidene group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

1-hexyl-4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-2-3-4-7-13-26-18-11-6-5-10-17(18)20(27)19(22(26)29)21(28)25-24-15-16-9-8-12-23-14-16/h5-6,8-12,14-15,27H,2-4,7,13H2,1H3,(H,25,28)/b24-15+

InChI Key

IUUGBEMDLYPDBO-BUVRLJJBSA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O

Origin of Product

United States

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